molecular formula C24H23N3O7 B255418 N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

カタログ番号 B255418
分子量: 465.5 g/mol
InChIキー: IPLPIRPDYZCZOU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide, also known as EN-7, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. EN-7 belongs to the class of small molecule inhibitors that target cancer cells by inhibiting specific signaling pathways.

作用機序

The mechanism of action of N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide involves the inhibition of the Akt/mTOR signaling pathway. Akt is a protein kinase that plays a critical role in cell survival and proliferation. It is activated by various growth factors and cytokines and promotes cell survival by inhibiting apoptosis. Akt activates mTOR, which is a serine/threonine kinase that regulates protein synthesis and cell growth. N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide inhibits Akt and mTOR, leading to the inhibition of protein synthesis and cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest at the G1 phase and inhibits the expression of cyclin D1 and CDK4, which are critical regulators of the cell cycle. N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide also inhibits the expression of Bcl-2, an anti-apoptotic protein, and activates caspases, which are proteases that play a critical role in apoptosis. In addition, N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors.

実験室実験の利点と制限

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has several advantages as a research tool for cancer treatment. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting the growth and proliferation of various cancer cell lines, making it a promising candidate for further development. However, N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide also has some limitations. It has low solubility in water, which can make it challenging to work with in some experiments. In addition, its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.

将来の方向性

There are several future directions for research on N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide. One direction is to investigate its efficacy in animal models of cancer. Another direction is to explore its potential in combination therapy with other cancer drugs. N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has been shown to enhance the efficacy of paclitaxel, a commonly used chemotherapy drug, in breast cancer cell lines. Further research is needed to determine the optimal combination and dosage of N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide with other cancer drugs. Additionally, research on the pharmacokinetics and toxicity of N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide is needed to evaluate its safety and potential for clinical use.

合成法

The synthesis of N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide involves a multi-step process that starts with the reaction of 4-ethoxyaniline with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amino group. The resulting compound is then coupled with 4-methoxy-2-nitroaniline and further treated with ethyl chloroformate to obtain the final product, N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide. The synthesis of N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide is a challenging process that requires expertise in organic synthesis and purification techniques.

科学的研究の応用

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer. N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide targets the Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. By inhibiting this pathway, N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide induces cell cycle arrest and apoptosis in cancer cells.

特性

製品名

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

分子式

C24H23N3O7

分子量

465.5 g/mol

IUPAC名

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C24H23N3O7/c1-3-33-18-10-6-17(7-11-18)25-24(29)16-4-8-19(9-5-16)34-15-23(28)26-21-13-12-20(32-2)14-22(21)27(30)31/h4-14H,3,15H2,1-2H3,(H,25,29)(H,26,28)

InChIキー

IPLPIRPDYZCZOU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]

正規SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。